

Spectroscopic Profile of 5-Hydroxy-2-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxypyridine

Cat. No.: B1631412

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **5-Hydroxy-2-methoxypyridine** (CAS No: 51834-97-0; IUPAC Name: 6-Methoxypyridin-3-ol). As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its spectral signature is paramount for structural elucidation, purity assessment, and reaction monitoring. This document synthesizes predicted spectroscopic data with foundational chemical principles to offer a robust analytical framework for researchers. We present detailed protocols for data acquisition alongside in-depth interpretations of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in the established behavior of substituted pyridine systems.

Note on Data: Publicly available, peer-reviewed experimental spectra for **5-Hydroxy-2-methoxypyridine** are limited. Therefore, the data presented herein are based on high-quality computational predictions and established spectroscopic theory. This approach provides a reliable baseline for researchers to compare against experimentally acquired data.

Molecular Structure and Physicochemical Properties

5-Hydroxy-2-methoxypyridine is a disubstituted pyridine ring featuring two electron-donating groups: a hydroxyl ($-\text{OH}$) group at position 5 and a methoxy ($-\text{OCH}_3$) group at position 2. This

substitution pattern significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	[1]
Monoisotopic Mass	125.0477 Da	[1]
CAS Number	51834-97-0	[1]

Below is the chemical structure with IUPAC numbering for correlative spectroscopic assignments.

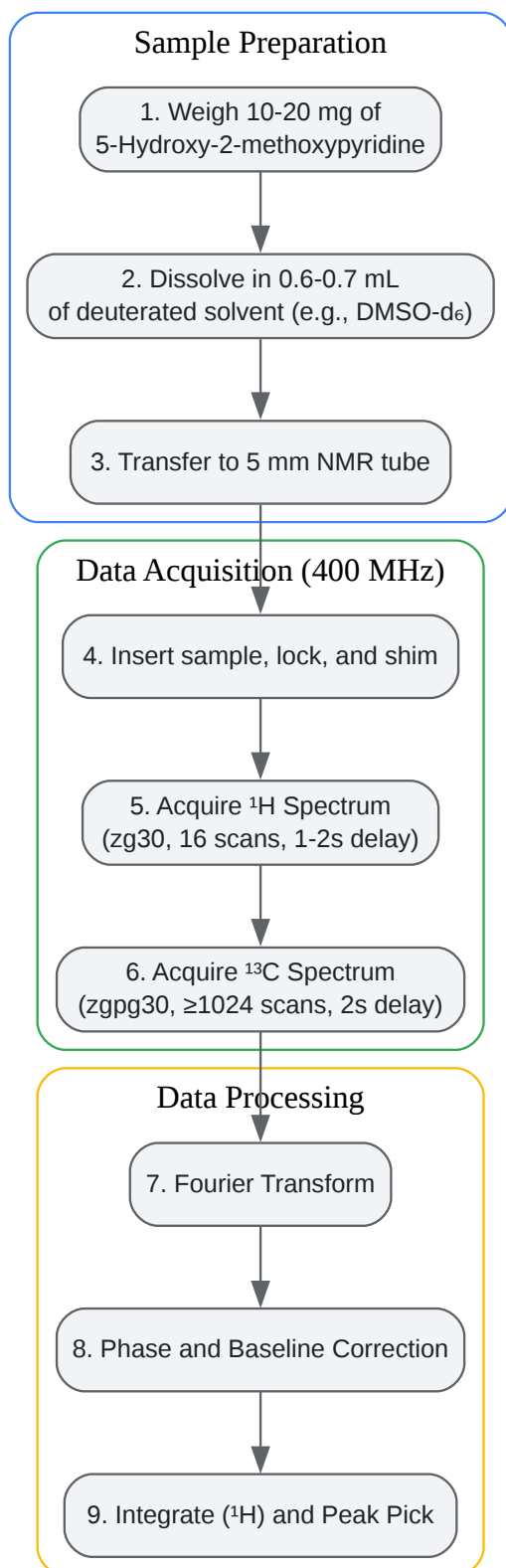
Caption: Structure of **5-Hydroxy-2-methoxypyridine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift libraries and additivity rules for substituted pyridine systems.[2]

Experimental Protocol: NMR Data Acquisition

This protocol provides a self-validating methodology for acquiring high-quality NMR data.



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Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Protocol Design:

- Solvent Choice: DMSO-d₆ is selected for its ability to dissolve polar heterocyclic compounds and to observe the exchangeable hydroxyl proton as a distinct, albeit broad, signal.[3]
- Scan Numbers: A higher number of scans for ¹³C NMR is essential to overcome the low natural abundance (1.1%) of the ¹³C isotope, thereby achieving an adequate signal-to-noise ratio.[3]
- Proton Decoupling: The ¹³C NMR protocol ('zgpg30') employs proton decoupling to collapse carbon-proton coupling, which simplifies the spectrum to single lines for each unique carbon and enhances signal intensity via the Nuclear Overhauser Effect (NOE).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-OH	~9.0 - 9.5	Broad Singlet	-	1H
H6	~7.65	Doublet	J(H6-H4) ≈ 0.5	1H
H4	~7.10	Doublet of Doublets	J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 0.5	1H
H3	~6.65	Doublet	J(H3-H4) ≈ 8.5	1H
-OCH ₃	~3.75	Singlet	-	3H

Interpretation of ¹H NMR Spectrum:

- -OH Proton: The hydroxyl proton appears as a broad singlet far downfield due to hydrogen bonding and chemical exchange with residual water in the solvent. Its chemical shift is highly dependent on sample concentration and temperature.
- Aromatic Protons (H3, H4, H6): The pyridine ring protons exhibit a characteristic splitting pattern.

- H6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, but also para to the electron-donating hydroxyl group. The net effect places it at the most downfield position among the ring protons. It appears as a narrow doublet due to a small four-bond (meta) coupling to H4.
- H4: This proton is coupled to both H3 (ortho, large coupling) and H6 (meta, small coupling), resulting in a doublet of doublets.
- H3: This proton is ortho to the strongly electron-donating methoxy group and para to the nitrogen. The strong shielding effect of the methoxy group shifts it significantly upfield. It appears as a doublet due to ortho coupling with H4.
- -OCH₃ Protons: The three protons of the methoxy group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet integrated to 3H.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C2	~162.5
C5	~145.0
C6	~138.0
C4	~120.5
C3	~108.0
-OCH ₃	~53.0

Interpretation of ¹³C NMR Spectrum:

- C2: This carbon is directly attached to both the electronegative ring nitrogen and the methoxy oxygen, causing a strong deshielding effect. It is predicted to be the most downfield carbon signal.
- C5: Attached to the hydroxyl group, this carbon is also significantly deshielded and appears downfield.

- C6 & C4: These carbons are influenced by the electronegativity of the adjacent nitrogen atom, placing them in the intermediate aromatic region. C6 is typically further downfield than C4.
- C3: This carbon is ortho to the electron-donating methoxy group, which causes significant shielding, shifting its resonance to the most upfield position in the aromatic region.
- -OCH₃: The methoxy carbon is found in the typical range for sp³-hybridized carbons attached to an oxygen atom. The chemical shift for aromatic methoxy groups is typically around 56 ppm, but can vary based on conformation.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, which is essential for confirming its identity.

Experimental Protocol: GC-MS (Electron Ionization)

This protocol is designed for the analysis of volatile, thermally stable compounds like **5-Hydroxy-2-methoxypyridine**.

Sample Preparation:

- Dissolution: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate).
- Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove particulates.
- Transfer: Transfer the solution to a standard 2 mL GC vial.

GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Oven Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 15°C/min.
- Mass Range: Scan from m/z 40 to 300.

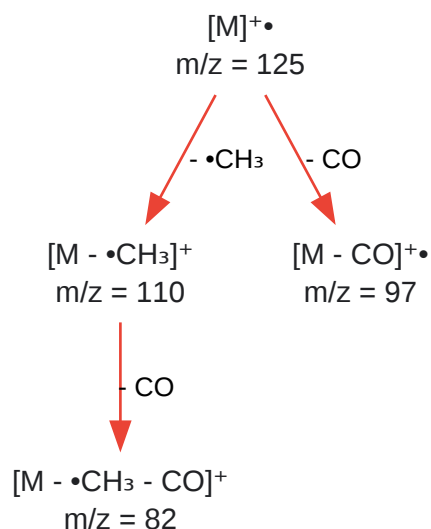
Causality in Protocol Design:

- EI at 70 eV: This is the standard energy for electron ionization. It is high enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule, but not so high as to obliterate the molecular ion entirely.^[5]
- GC Oven Ramp: The temperature program ensures that the analyte is volatilized and travels through the column, separating it from any impurities before it enters the mass spectrometer.

Predicted Mass Spectrum Fragmentation

m/z	Proposed Fragment Ion	Proposed Neutral Loss
125	[C ₆ H ₇ NO ₂] ⁺ • (Molecular Ion)	-
110	[C ₅ H ₄ NO ₂] ⁺	•CH ₃
97	[C ₅ H ₅ NO] ⁺ •	CO
82	[C ₄ H ₄ NO] ⁺	•CH ₃
69	[C ₄ H ₅ N] ⁺ •	CO

Interpretation of Fragmentation Pattern: The fragmentation of **5-Hydroxy-2-methoxypyridine** under EI conditions is expected to initiate from the molecular ion (M⁺•) at m/z 125. The stability of the aromatic ring means the molecular ion peak should be clearly observable.^[6]



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Caption: Proposed primary fragmentation pathways for **5-Hydroxy-2-methoxypyridine**.

- Loss of a Methyl Radical (m/z 110): A very common fragmentation pathway for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da).^[7] This leads to a prominent peak at m/z 110.
- Loss of Carbon Monoxide (m/z 97): Hydroxypyridines, which can exist in tautomeric equilibrium with pyridones, are known to lose carbon monoxide (CO, 28 Da) from the ring structure.^[8] This fragmentation would produce an ion at m/z 97.
- Further Fragmentation: Subsequent losses, such as CO from the $[M - \bullet\text{CH}_3]^+$ fragment, can lead to smaller ions like the one observed at m/z 82.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: KBr Pellet Method

Sample Preparation:

- **Drying:** Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove all moisture.
- **Grinding:** In an agate mortar, grind 1-2 mg of **5-Hydroxy-2-methoxypyridine** to a fine powder.
- **Mixing:** Add ~150 mg of the dried KBr and gently mix, then grind the mixture thoroughly to ensure a homogeneous dispersion.
- **Pelletizing:** Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- **Background Scan:** Record a background spectrum of a pure KBr pellet.
- **Sample Scan:** Place the sample pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} . The instrument software will automatically subtract the background.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group Vibration
3550 - 3200	Strong, Broad	O-H Stretch (H-bonded)
3100 - 3000	Medium	C-H Stretch (Aromatic)
2980 - 2850	Medium	C-H Stretch (Methyl of -OCH ₃)
1600 - 1580	Medium-Strong	C=C / C=N Stretch (Pyridine Ring)
1500 - 1400	Medium-Strong	C=C / C=N Stretch (Pyridine Ring)
1250 - 1200	Strong	C-O Stretch (Aryl Ether)
1050 - 1020	Medium	C-O Stretch (Aryl Ether)
900 - 675	Medium-Strong	C-H Out-of-Plane Bend (Aromatic)

Interpretation of IR Spectrum: The IR spectrum provides a clear fingerprint of the key functional groups.[9]

- O-H Stretch: A strong and characteristically broad absorption is expected in the 3550-3200 cm^{-1} region, indicative of the hydrogen-bonded hydroxyl group. The broadness is a direct result of intermolecular hydrogen bonding in the solid state.[10]
- C-H Stretches: Sharp peaks just above 3000 cm^{-1} are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm^{-1} correspond to the methyl C-H bonds of the methoxy group.[11]
- Pyridine Ring Stretches: The absorptions in the 1600-1400 cm^{-1} region are due to the stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring. Multiple bands are typical for aromatic systems.[10]
- C-O Stretches: A strong band around 1250-1200 cm^{-1} is expected for the asymmetric C-O-C stretch of the aryl ether (methoxy group). A second, symmetric stretch may appear near 1050 cm^{-1} .
- Fingerprint Region ($< 1000 \text{ cm}^{-1}$): This region will contain complex vibrations, including the out-of-plane C-H bending modes, which are highly characteristic of the substitution pattern on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like **5-Hydroxy-2-methoxypyridine**, the key transitions are $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$.

Experimental Protocol: Solution-Phase UV-Vis

Sample Preparation:

- Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol).
- Working Solution: Dilute the stock solution with the same solvent to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 1-10 $\mu\text{g/mL}$ range).

Data Acquisition:

- Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
- Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 to 400 nm.

Predicted UV-Vis Absorption

Solvent	Predicted λ_{max} (nm)	Electronic Transition
Ethanol	~220 - 230	$\pi \rightarrow \pi^*$ (Benzene-like E ₂ band)
Ethanol	~280 - 295	$\pi \rightarrow \pi^*$ (Benzene-like B band)

Interpretation of UV-Vis Spectrum:

- Pyridine Core Transitions: The unsubstituted pyridine molecule exhibits absorption maxima around 254 nm.[\[12\]](#)
- Effect of Substituents (Auxochromes): The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful auxochromes, meaning they are electron-donating groups with non-bonding electrons (n). When attached to the pyridine ring, they engage in resonance, extending the conjugated π -system.
- Bathochromic Shift: This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy (a longer wavelength of light) is required for the $\pi \rightarrow \pi^*$ transition. This results in a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.[\[13\]](#) The B band, which is sensitive to substitution, is expected to shift from ~254 nm to the 280-295 nm range.
- Solvent Effects: The position of the absorption maxima can be influenced by the polarity of the solvent. Polar solvents can stabilize the excited state, often causing further shifts in λ_{max} .

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of **5-Hydroxy-2-methoxypyridine**. The presented data for ^1H NMR, ^{13}C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy are derived from established chemical principles and computational models. The detailed interpretations and validated experimental protocols offer researchers a robust and reliable reference for structural confirmation, purity analysis, and further investigation of this important chemical entity in their drug discovery and development workflows. It is recommended that this guide be used in conjunction with experimentally acquired data for definitive structural validation.

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